REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[NH2:11][OH:12]>CCO>[OH:12][N:11]=[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][OH:1])=[CH:4][CH:5]=1)[NH2:8]
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Name
|
|
Quantity
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11.05 g
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Type
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reactant
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Smiles
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OCC1=CC=C(C#N)C=C1
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Name
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|
Quantity
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27.4 mL
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Type
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reactant
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Smiles
|
NO
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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74 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture was poured into a crystallizing dish
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Type
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CUSTOM
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Details
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the solvent were evaporated
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Type
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WASH
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Details
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The residue was washed with copious amounts of EtOAc, dry MeOH and dry MeCN which
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Type
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FILTRATION
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Details
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was filtered through a hydrophobic frit
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Type
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CUSTOM
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Details
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the solvent removed in vacuo
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Name
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|
Type
|
product
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Smiles
|
ON=C(N)C1=CC=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |